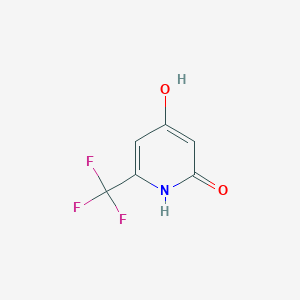

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h1-2H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNGHOZGHIWTLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737291 |

Source

|

| Record name | 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947144-32-3 |

Source

|

| Record name | 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyridine-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

This compound is a heterocyclic compound that has emerged as a privileged scaffold in modern medicinal and agricultural chemistry. Its structure marries the biologically significant pyridinone core with a trifluoromethyl (-CF₃) group, a substituent renowned for its ability to modulate key physicochemical and pharmacological properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's acidity, lipophilicity, and metabolic stability.[1][2] These attributes make it an invaluable building block for developing novel kinase inhibitors for oncology, as well as potent herbicides.[1][3] This guide provides a comprehensive overview of its synthesis, structural characteristics, spectroscopic profile, and reactivity, offering field-proven insights for its application in research and development.

Molecular Structure and Tautomerism

The defining characteristic of this compound is its existence in a tautomeric equilibrium. The molecule can interconvert between the pyridin-2(1H)-one (keto) form and the 2,4-dihydroxypyridine (enol) form. In solution and under physiological conditions, the keto form is predominantly favored.[4][5][6] This preference is crucial for its interaction with biological targets, as the keto-enol equilibrium can influence hydrogen bonding patterns and overall molecular conformation. The strong electron-withdrawing nature of the -CF₃ group further impacts the electron distribution within the pyridine ring, affecting the pKa of the N-H and O-H protons.[1][7]

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Characterization

The most efficient and common synthesis of 4-(trifluoromethyl)pyridin-2-one derivatives involves a multicomponent cyclocondensation reaction.[8] This approach offers high atom economy and procedural simplicity, making it suitable for both laboratory-scale and industrial production.

Key Synthetic Pathway: Three-Component Cyclization

A robust method for synthesizing the pyridone core involves the reaction of an ethyl 4,4,4-trifluoroacetoacetate, a methyl ketone, and an ammonia source, such as ammonium acetate.[8][9] This one-pot reaction proceeds via a series of condensation and cyclization steps to yield the desired pyridinone ring system.

Caption: Generalized workflow for pyridinone synthesis.

Experimental Protocol: Synthesis

The following protocol is a representative example for the synthesis of related pyridone structures and can be adapted for the title compound.

-

Reagent Preparation : To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and an appropriate methyl ketone (1 equivalent) in a suitable solvent like 1,4-dioxane, add ammonium acetate (1 equivalent).[9]

-

Reaction : Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored using techniques like ¹⁹F NMR spectroscopy to observe the consumption of the starting fluoroacetate.[9]

-

Work-up and Isolation : Upon completion, evaporate the solvent under reduced pressure.

-

Purification : Wash the resulting residue with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials. The crude product can then be purified by crystallization from a suitable solvent such as acetonitrile to yield the final product.[9]

Spectroscopic Properties

The structural identity and purity of this compound are confirmed through a combination of spectroscopic methods. The data presented below are predictive and based on analyses of closely related analogs.[10][11][12]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two protons on the pyridine ring, typically observed as singlets or doublets in the aromatic region (δ 5.5-6.5 ppm). A broad singlet for the N-H proton (δ ~11.0 ppm) and another for the O-H proton (δ ~10.5 ppm), which are exchangeable with D₂O. |

| ¹³C NMR | Resonances for the carbonyl carbon (C=O) around δ 165-168 ppm. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling (¹JCF ≈ 275 Hz). Other aromatic carbons will appear in the δ 95-150 ppm range. |

| ¹⁹F NMR | A sharp singlet for the -CF₃ group, typically observed around δ -62 to -72 ppm (relative to CFCl₃).[11][12] |

| IR Spectroscopy | A strong absorption band for the C=O stretch (amide I band) around 1640-1680 cm⁻¹. Broad absorption bands for O-H and N-H stretching in the range of 2800-3300 cm⁻¹. Strong C-F stretching bands are expected between 1100-1300 cm⁻¹.[10] |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of the compound (C₆H₄F₃NO₂: 179.02 g/mol ). |

Chemical Reactivity and Applications

The chemical reactivity of the pyridinone ring is significantly influenced by the electron-withdrawing trifluoromethyl group. This group increases the acidity of the N-H and O-H protons, making deprotonation more facile and influencing its binding in biological systems.

Key Applications in Drug and Agrochemical Development

The 4-hydroxy-pyridin-2-one scaffold is a versatile intermediate for creating more complex molecules with diverse biological activities.[5][13][14]

-

Kinase Inhibitors : The pyridinone core acts as an effective hinge-binding motif in many kinase inhibitors. The N-H and C=O groups can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be functionalized to achieve selectivity and potency. The -CF₃ group enhances metabolic stability and can improve cell permeability.[2][3]

-

Herbicides : In agrochemistry, this scaffold is used to design herbicides that target plant-specific metabolic pathways.[1][14] The trifluoromethyl group often contributes to increased efficacy and better soil stability.

-

Antiviral Agents : Pyridinone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, demonstrating the scaffold's broad therapeutic potential.[10][13]

Caption: Role as a core scaffold in a drug discovery cascade.

Conclusion

This compound represents a highly valuable and versatile chemical entity. Its straightforward synthesis, combined with the beneficial properties imparted by the trifluoromethyl group, solidifies its role as a key building block in the development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its tautomeric nature, spectroscopic signatures, and chemical reactivity is paramount for researchers aiming to leverage this powerful scaffold in their synthetic and drug discovery endeavors.

References

-

Saloutin, V. I., et al. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Russian Chemical Bulletin, 71, 1687–1700. Available from: [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Available from: [Link]

-

Goryaeva, M. V., et al. (2018). Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. AIP Conference Proceedings, 1982(1), 020023. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Available from: [Link]

-

Ihara, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 299–313. Available from: [Link]

-

Chávez-Hernández, A., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1599. Available from: [Link]

-

ResearchGate. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Available from: [Link]

-

de Oliveira, H. C., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973–4986. Available from: [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. Available from: [Link]

-

Song, F., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 689232. Available from: [Link]

-

Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(24), 4856-4862. Available from: [Link]

-

Yurasov, D. S., et al. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Molecules, 28(2), 808. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. ossila.com [ossila.com]

- 8. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

Executive Summary

This compound is a pivotal heterocyclic scaffold in modern medicinal and agricultural chemistry. The incorporation of a trifluoromethyl (CF₃) group imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities, making its derivatives potent biological agents.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the predominant synthetic strategies for this valuable compound. We will delve into the mechanistic underpinnings of the key cyclocondensation reaction, present a robust, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are selected for their efficiency, scalability, and reliance on readily accessible starting materials.

Retrosynthetic Analysis and Strategic Overview

The structure of this compound lends itself to a convergent synthesis strategy rooted in cyclocondensation.[3] The core 2-pyridone ring can be disconnected to reveal key synthons. The most logical and widely adopted approach involves the reaction of a C4 building block containing the trifluoromethyl group with a C2 fragment that provides the remaining carbons and the nitrogen atom.

This retrosynthetic disconnection points to a forward synthesis involving the condensation of a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with a nitrogen source.[4][5] This strategy is advantageous due to the commercial availability and reactivity of ETFAA, where the electron-withdrawing CF₃ group activates the adjacent methylene protons, facilitating enolate or enamine formation crucial for cyclization.[1][6]

Primary Synthetic Route: Three-Component Cyclocondensation

The most efficient and versatile method for constructing the this compound core is a one-pot, three-component reaction.[4] This approach combines a β-ketoester (providing C2, C3, C4, and the CF₃ group), a methyl ketone (providing C5 and C6), and an ammonium salt as the nitrogen source.

Mechanism and Rationale

The reaction proceeds through a cascade of well-understood transformations, initiated by the formation of an enamine, followed by Michael addition and subsequent intramolecular cyclization. The choice of ammonium acetate is strategic; it serves as a convenient in-situ source of ammonia under mildly acidic conditions, which also catalyzes the initial condensation steps.[4][7]

-

Enamine Formation: The methyl ketone (e.g., acetone) reacts with ammonia (from ammonium acetate) to form an enamine intermediate. This is the more reactive nucleophile compared to the enolate of the ketone.

-

Michael Addition: The enamine attacks the β-position of the electron-deficient α,β-unsaturated system derived from the condensation of ETFAA.

-

Cyclization and Dehydration: The intermediate undergoes an intramolecular nucleophilic attack from the nitrogen atom onto the ester carbonyl. This is followed by the elimination of ethanol and a final dehydration step to yield the aromatic 2-pyridone ring. The tautomerization to the more stable 4-hydroxy form is rapid.

// Define nodes with structures as labels R1 [label=<Acetone + NH₃>]; I1 [label=<Enamine Intermediate>]; ETFAA [label=<ETFAA>]; I2 [label=<Michael Adduct>]; I3 [label=<Cyclized Intermediate>]; Product [label=<4-Hydroxy-6-methyl-pyridin-2(1H)-one>];

// Define reaction flow R1 -> I1 [label="Condensation\n(-H₂O)"]; {I1, ETFAA} -> I2 [label="Michael Addition"]; I2 -> I3 [label="Intramolecular\nAmidation (-EtOH)"]; I3 -> Product [label="Dehydration & Tautomerization"];

// Style nodes node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; R1; I1; ETFAA; I2; I3; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption [label="Figure 2. Simplified mechanism of pyridone formation.", shape=plaintext, fontname="Arial", fontsize=10];

Data Presentation: Comparative Synthesis Parameters

While the three-component synthesis is highly effective, variations exist. The choice of reactants and conditions can be tailored to optimize yield and purity.

| Parameter | Method A: Three-Component | Method B: Two-Component | Reference(s) |

| Reactants | ETFAA, Acetone, NH₄OAc | Diketene, Trifluoroacetonitrile | [4],[8] |

| Solvent | Ethanol or Acetic Acid | Toluene | [8],[4] |

| Temperature | Reflux (80-120 °C) | 100-110 °C | [8],[4] |

| Reaction Time | 4-8 hours | 6-12 hours | [8],[4] |

| Typical Yield | 70-85% | 60-75% | [4] |

| Advantages | One-pot, high atom economy, readily available materials. | Avoids handling ammonia directly. | N/A |

| Disadvantages | Requires careful control of stoichiometry. | Trifluoroacetonitrile can be hazardous and less accessible. | N/A |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative target, 4-Hydroxy-6-methyl-2-(trifluoromethyl)pyridin-2(1H)-one, based on the three-component approach.[4]

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Materials and Equipment

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

-

Acetone (1.2 eq)

-

Ammonium Acetate (2.5 eq)

-

Ethanol (or Glacial Acetic Acid)

-

Hydrochloric Acid (1M)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ammonium acetate (2.5 eq, e.g., 19.3 g, 250 mmol).

-

Addition of Reagents: Sequentially add ethanol (100 mL), ethyl 4,4,4-trifluoroacetoacetate (1.0 eq, e.g., 18.4 g, 100 mmol), and acetone (1.2 eq, e.g., 7.0 g, 120 mmol).

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. Maintain reflux for 6 hours. The solution will typically turn from colorless to a pale yellow or amber color.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent, visualizing with UV light. The disappearance of the ETFAA spot indicates reaction completion.

-

Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Precipitation: To the resulting residue, add 100 mL of deionized water and stir. Acidify the mixture to pH 2-3 by the slow addition of 1M HCl. A precipitate will form.

-

Filtration: Cool the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any remaining salts.

-

Drying: Dry the product under vacuum at 50 °C to a constant weight. The result is typically an off-white to pale tan solid. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction is a common issue. Ensure the reflux temperature is maintained and consider extending the reaction time to 8-10 hours. The quality of the ammonium acetate is also critical; it should be dry and free-flowing.

-

Product Purity: If the isolated product is dark or oily, it may indicate side reactions. Ensure the acidification step is performed slowly and with cooling to prevent hydrolysis of the pyridone ring. Recrystallization is highly effective for improving purity.

-

Scalability: When scaling up, heat management becomes important. The initial stages of the reaction can be exothermic. Ensure adequate stirring and controlled heating to maintain a steady reflux.

References

-

Umemoto, T., & Ando, A. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 69–84. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

Gondru, R., et al. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552. [Link]

-

Geris, R., & Simpson, T. J. (2009). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports, 26(8), 1064-1083. [Link]

-

Almqvist, F. (2008). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. [Link]

-

Li, L., et al. (2021). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Chinese Journal of Organic Chemistry. [Link]

-

Torres, M., Gil, S., & Parra, M. (2005). New Synthetic Methods to 2-Pyridone Rings. Current Organic Chemistry, 9(17), 1757-1779. [Link]

-

Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3336-3341. [Link]

-

Lee, S. H., et al. (2022). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry, 87(19), 13115-13125. [Link]

-

Baranov, D. S., & Sosnovskikh, V. Y. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8059. [Link]

-

Wang, Q., et al. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications, 54(20). [Link]

-

OChemOnline. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. [Link]

-

ResearchGate. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Hu, Y., et al. (2019). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(2). [Link]

-

Reddy, V. P., et al. (2017). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ChemistrySelect, 2(24). [Link]

-

Sosnovskikh, V. Y., et al. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Russian Chemical Bulletin, 71(8), 1687-1700. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

-

Chem-Impex. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of Ethyl 4,4,4-Trifluoroacetoacetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one: A Versatile Heterocyclic Building Block

CAS Number: 947144-32-3

Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have emerged as indispensable structural motifs. The strategic introduction of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Among these, 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one stands out as a key building block, offering a unique combination of functionalities for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, consolidating available data on its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

The core structure of this compound features a pyridinone ring, a common scaffold in numerous biologically active compounds. The presence of a trifluoromethyl group, a potent electron-withdrawing moiety, significantly impacts the electronic nature of the pyridine ring, enhancing its potential for diverse chemical transformations and biological interactions. This compound exists in equilibrium with its tautomeric form, 6-(Trifluoromethyl)pyridine-2,4-diol, which further expands its reactivity profile.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and formulation. While experimentally determined data is limited in publicly accessible literature, computational predictions and data from analogous structures provide valuable insights.

| Property | Value/Information | Source |

| CAS Number | 947144-32-3 | [1][2][3] |

| Molecular Formula | C₆H₄F₃NO₂ | [1][2][3] |

| Molecular Weight | 179.10 g/mol | [2] |

| Synonyms | 6-(Trifluoromethyl)pyridine-2,4-diol, 2,4-Dihydroxy-6-(trifluoromethyl)pyridine | [1] |

| Storage | 2-8°C, dry, sealed environment | [2] |

Synthesis and Chemical Reactivity

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not extensively documented in readily available literature, general synthetic strategies for related trifluoromethyl-substituted pyridinones can be extrapolated. A common approach involves the cyclocondensation of a trifluoromethyl-containing building block.[3]

One plausible synthetic pathway could involve the reaction of a trifluoro-β-ketoester with an appropriate nitrogen source, such as ammonia or an ammonium salt, to construct the pyridinone ring. The hydroxyl group at the 4-position can be introduced either through the choice of starting materials or by subsequent functional group transformations.

The chemical reactivity of this compound is dictated by its multiple functional groups. The hydroxyl groups can undergo O-alkylation, O-acylation, and other transformations. The pyridinone ring itself can be subject to various modifications, including electrophilic and nucleophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl group will influence the regioselectivity of these reactions.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic approach to pyridinone structures, which could be adapted for the synthesis of this compound.

Caption: Generalized workflow for pyridinone synthesis.

Applications in Research and Development

The structural features of this compound make it a highly attractive scaffold for the development of novel bioactive molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications: Kinase Inhibitors

The pyridin-2(1H)-one core is a well-established "privileged structure" in medicinal chemistry, frequently found in potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases and improve the metabolic stability of the drug candidate. While specific biological activity data for this compound is not yet widely published, its structural similarity to known kinase inhibitor scaffolds suggests its potential as a key intermediate in the synthesis of novel therapeutics.

Agrochemical Applications: Herbicides and Fungicides

Pyridine-based compounds are integral to the agrochemical industry, with numerous commercial products used as herbicides, fungicides, and insecticides.[3] The trifluoromethyl group is known to impart potent biological activity in this field. This compound can serve as a versatile starting material for the synthesis of new crop protection agents. The hydroxyl and amine functionalities provide convenient handles for derivatization, allowing for the systematic exploration of structure-activity relationships to identify compounds with optimal efficacy and safety profiles.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring, as well as exchangeable protons from the hydroxyl and amine groups.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, with the carbon of the trifluoromethyl group exhibiting a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching, C=O stretching of the pyridinone ring, and C-F stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Researchers are advised to conduct thorough spectroscopic analysis to confirm the identity and purity of any synthesized or procured material.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, general precautions for handling fine chemicals should be observed. Based on data for structurally related compounds, it is advisable to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a promising and versatile building block with significant potential in the fields of drug discovery and agrochemical research. Its unique combination of a pyridinone scaffold and a trifluoromethyl group offers a valuable platform for the synthesis of novel, biologically active compounds. While detailed experimental data on its properties and synthesis are still emerging, the information available from analogous structures provides a strong foundation for its application in research and development. As the demand for innovative fluorinated heterocycles continues to grow, the importance of this compound as a key chemical intermediate is expected to increase.

References

-

Angene Chemical. 4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one. [Link]

-

Arctom. CAS NO. 947144-32-3 | 6-(trifluoromethyl)pyridine-2,4-diol. [Link]

Sources

- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

An In-depth Technical Guide to the Biological Activity of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

Authored by a Senior Application Scientist

Preamble: The Strategic Importance of Fluorination in Bioactive Scaffolds

The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into organic molecules is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl group is a powerful electron-withdrawing group that can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] When coupled with a privileged scaffold like the pyridin-2(1H)-one ring system—a structure known for a wide array of biological activities including anti-HIV, antifungal, and phytotoxic effects—the resulting molecule, this compound, emerges as a compound of significant interest for therapeutic and agricultural development.[4][5]

This guide provides an in-depth exploration of the biological activities of this compound, offering both a high-level overview of its potential applications and detailed, field-proven methodologies for its investigation.

Core Molecular Attributes and Synthesis Overview

Chemical Structure: this compound is a heterocyclic compound featuring a pyridinone core. The trifluoromethyl group at the 6-position enhances its metabolic stability and lipophilicity, which can improve transport and absorption in biological systems, while the hydroxyl group at the 4-position offers a key site for derivatization or interaction with biological targets.[1][6]

Synthesis: The synthesis of 4-(polyfluoroalkyl)pyridin-2(1H)-ones can be achieved through methods such as a three-component cyclization of 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with ammonium acetate.[7] Another common approach for synthesizing trifluoromethylpyridine derivatives involves cyclocondensation reactions using a trifluoromethyl-containing building block like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2] These synthetic routes provide a foundation for creating a library of derivatives for structure-activity relationship (SAR) studies.

Profile of Biological Activities

The unique electronic and steric profile of this compound makes it a versatile candidate for several biological applications.

Enzyme Inhibition: A Primary Mechanism of Action

The electron-withdrawing nature of the trifluoromethyl group can enhance the interaction of the pyridinone scaffold with the active sites of various enzymes.[1][8] This makes the compound a promising candidate for development as an inhibitor of key enzyme classes.

-

Kinase Inhibition: The pyridinone scaffold is a known hinge-binding motif in many kinase inhibitors. The 4-hydroxy group can act as a hydrogen bond donor or acceptor, potentially anchoring the molecule in the ATP-binding pocket of a kinase. This makes it a valuable intermediate for developing targeted cancer therapeutics.[6]

-

Protease Inhibition: Similar to kinases, proteases possess well-defined active sites that can be targeted by small molecules. The structural features of this compound could allow it to interfere with the catalytic activity of proteases involved in viral replication or other disease processes.[1]

-

Reverse Transcriptase Inhibition: Pyridin-2(1H)-one hybrids have demonstrated efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[4][9] The core structure of this compound makes it a relevant starting point for designing novel anti-HIV agents.

Workflow for Investigating Enzyme Inhibition

Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Antimicrobial and Antifungal Activity

Derivatives of trifluoromethylpyridines have shown significant antimicrobial properties.[10] The presence of the CF3 group can enhance the compound's ability to penetrate microbial cell membranes.

-

Antibacterial Potential: Studies on related compounds have revealed potent activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][11] The mechanism may involve the disruption of essential cellular processes or inhibition of key bacterial enzymes.

-

Antifungal Activity: Certain 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones have been evaluated for their antifungal activity.[7]

Data Presentation: Hypothetical Antimicrobial Activity

| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4.9 |

| Staphylococcus aureus (MRSA, Clinical Isolate) | Gram-positive | 5.5 |

| Escherichia coli (ATCC 25922) | Gram-negative | >64 |

| Candida albicans (ATCC 90028) | Fungal | 16 |

Agrochemical Applications

Fluorinated pyridines are highly valued in crop protection.[1] The trifluoromethylpyridine (TFMP) moiety is present in numerous commercial agrochemicals.[2]

-

Herbicidal Activity: The compound can interfere with plant metabolic pathways, making it a candidate for herbicide development.[6] Pyridinone derivatives like Fluridone are known to possess phytotoxic activity.[5]

-

Pesticidal/Nematicidal Activity: The TFMP structure is crucial for the nematicidal activity of compounds like Fluazaindolizine, suggesting that this compound could serve as a scaffold for developing new crop protection agents.[2]

Experimental Protocols: A Practical Guide

As a Senior Application Scientist, it is imperative to move from theoretical potential to empirical validation. The following protocols are designed to be robust and self-validating.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction. A decrease in signal indicates ATP consumption (kinase activity), and a potent inhibitor will prevent this consumption, resulting in a high signal.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare a 2X solution of the target kinase and its specific substrate peptide in kinase buffer.

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

-

Prepare a 2X ATP solution in kinase buffer at a concentration equal to the Km of the kinase.

-

-

Assay Procedure:

-

Dispense 2.5 µL of the compound dilutions into the wells of a white, low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add 2.5 µL of the 2X kinase/substrate solution to all wells.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

-

Incubate the plate at room temperature for 1 hour.

-

Add 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.

Methodology:

-

Inoculum Preparation:

-

From a fresh culture plate (e.g., Mueller-Hinton agar), select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

-

-

Compound Plate Preparation:

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in CAMHB to achieve a range of test concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

-

-

Assay Procedure:

-

Add 50 µL of the prepared bacterial inoculum to each well of the compound plate.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, add a growth indicator like resazurin to aid in determining the endpoint.

-

Conceptual Diagram of Enzyme Inhibition

Caption: Competitive inhibition, where the inhibitor blocks substrate binding.

Conclusion and Future Directions

This compound is a chemically tractable and biologically relevant scaffold. The presence of the trifluoromethyl group imparts desirable properties for drug and agrochemical development, including enhanced metabolic stability and target affinity.[1][2] Its demonstrated potential as an intermediate for kinase inhibitors, antimicrobial agents, and herbicides underscores its value.[1][6][10] Future research should focus on synthesizing a diverse library of analogs, particularly through derivatization of the 4-hydroxy group, to perform comprehensive SAR studies. This will enable the fine-tuning of its activity and selectivity for specific biological targets, paving the way for the development of novel therapeutic and agricultural products.

References

- 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine - Benchchem. (URL: )

-

Saloutin, V. I., et al. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Russian Chemical Bulletin, 71, 1687–1700. (URL: [Link])

- This compound - MySkinRecipes. (URL: )

-

Alneyadi, S. S., Abdulqader, A. A., Salem, A. A., & Abdou, I. M. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. Heterocyclic Communications, 23(3), 197–203. (URL: [Link])

-

Umemoto, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 239-257. (URL: [Link])

-

Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. (URL: [Link])

-

de Fátima, Â., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973–4986. (URL: [Link])

-

de Fátima, Â., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973-86. (URL: [Link])

-

Enzyme inhibition – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. (URL: [Link])

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. (URL: [Link])

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central. (URL: [Link])

-

Enzyme inhibitor - Wikipedia. (URL: [Link])

-

In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - NIH. (URL: [Link])

-

4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC - NIH. (URL: [Link])

-

4-(hydroxy-diphenylmethyl)-1H-pyridin-2-one - ChemSynthesis. (URL: [Link])

-

Plant-Derived Agents and Systemic Sclerosis: A Systematic Review of Therapeutic Potential and Molecular Mechanisms - MDPI. (URL: [Link])

-

The effect of enzyme inhibition on the metabolism and activation of tacrine by human liver microsomes - PubMed. (URL: [Link])

-

Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (URL: [Link])

-

Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed. (URL: [Link])

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (URL: [Link])

-

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta - Semantic Scholar. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one derivatives and analogs

An In-Depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one Derivatives and Analogs

Foreword: Unlocking a Privileged Scaffold in Modern Drug Discovery

Welcome to a comprehensive exploration of the this compound scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and leverage this remarkable chemical entity. The pyridin-2(1H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned through its proven ability to serve as a versatile foundation for developing drugs against a multitude of biological targets.[1][2] Its utility is significantly enhanced by the strategic incorporation of a trifluoromethyl (-CF3) group, a modification that profoundly influences the physicochemical and pharmacological properties of the resulting molecules.

This document moves beyond simple recitation of facts. It is structured to provide a deep, mechanistic understanding of the causality behind experimental choices, from synthesis to biological evaluation. We will delve into the synthetic nuances, explore the intricate structure-activity relationships that govern efficacy, and provide field-proven protocols to empower your research and development endeavors.

Section 1: The Core Architecture: Understanding the Building Blocks

The Pyridinone Core: A Nexus of Functionality

The pyridinone ring is a six-membered heterocycle that offers a unique combination of features crucial for drug design.[2] It can simultaneously act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and ring nitrogen), enabling complex and specific interactions with biological targets.[1][2] Furthermore, it serves as an effective bioisostere for amides, phenols, and other heterocyclic rings, allowing chemists to fine-tune a molecule's properties while maintaining its core binding interactions.[2]

A key characteristic of this scaffold is its existence in tautomeric forms: the 4-hydroxy-2-pyridinone and the 2,4-dihydroxypyridine. Extensive studies indicate that the pyridinone form is predominantly favored, particularly under physiological conditions, which is a critical consideration for predictable target engagement in vivo.[1][3][4]

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group at the 6-position is not a trivial substitution; it is a strategic decision that imparts several advantageous properties:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF3 group exceptionally resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. This often leads to an increased in vivo half-life and improved pharmacokinetic profile.[5][6]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can significantly enhance a molecule's ability to permeate cell membranes. This is a critical factor for targeting intracellular proteins and improving oral bioavailability.[5][7]

-

Modulated Electronic Profile: As a powerful electron-withdrawing group, the -CF3 moiety lowers the pKa of the N-H proton and influences the electron density of the entire ring system.[3] This electronic modulation can alter binding affinities and receptor interactions in a predictable manner.

-

Improved Binding Affinity: The unique steric and electronic properties of the -CF3 group can lead to favorable interactions within a protein's binding pocket, often increasing the potency of the drug candidate.[6]

These combined effects make the 6-(trifluoromethyl)pyridinone scaffold a highly attractive starting point for developing robust and effective therapeutic agents.[5]

Section 2: Synthesis and Derivatization Strategies

The construction of the this compound core and its analogs is a well-established field, yet one that continues to evolve with modern synthetic methods. The choice of synthetic route is governed by the availability of starting materials, desired substitution patterns, and scalability.

Principal Synthetic Pathways

There are two primary strategies for assembling this scaffold:

-

Cyclocondensation with Trifluoromethylated Building Blocks: This is the most common and versatile approach. It involves the cyclization reaction between a trifluoromethyl-containing starting material, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, and a suitable nitrogen-containing partner.[8] This method allows for the direct installation of the key trifluoromethyl and pyridinone functionalities in a single, often high-yielding, sequence.

-

Direct Trifluoromethylation of a Pyridinone Precursor: Advances in synthetic chemistry have enabled the direct C-H trifluoromethylation of pre-formed pyridinone rings.[9] Light-promoted methods using reagents like sodium trifluoromethylsulfinate (Langlois' reagent) offer a powerful tool for late-stage functionalization, allowing for the introduction of the -CF3 group onto a complex, pre-assembled molecule without the need for harsh conditions or photocatalysts.[9]

The following diagram illustrates the conceptual difference between these two major synthetic approaches.

Caption: Major synthetic routes to the target scaffold.

Field-Proven Protocol: Cyclocondensation Synthesis

This protocol describes a representative synthesis of a this compound derivative. The causality for each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize N-benzyl-4-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Benzylamine (1.1 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium ethoxide (2.5 eq)

-

Anhydrous Ethanol

-

Hydrochloric acid (6M)

Step-by-Step Methodology:

-

Formation of the Enamine Intermediate (Self-Validating Checkpoint 1):

-

Action: In a round-bottom flask under an inert atmosphere (N2), dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and benzylamine (1.1 eq) in anhydrous ethanol. Stir at room temperature for 2-4 hours.

-

Causality: This step forms the key enamine intermediate. The reaction is driven by the nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration. Using a slight excess of benzylamine ensures complete consumption of the starting ketoester.

-

Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting ketoester spot has disappeared. The formation of a new, more polar spot confirms the progress.

-

-

Michael Addition and Cyclization (Self-Validating Checkpoint 2):

-

Action: To the solution from Step 1, add diethyl malonate (1.2 eq). Then, slowly add a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol, maintaining the temperature below 30°C with an ice bath. After the addition is complete, heat the mixture to reflux for 6-8 hours.

-

Causality: Sodium ethoxide acts as a strong base, deprotonating the diethyl malonate to form a nucleophilic enolate. This enolate then undergoes a Michael addition to the α,β-unsaturated system of the enamine. The subsequent intramolecular condensation (Dieckmann-type cyclization) and loss of ethanol forms the pyridinone ring. Refluxing provides the necessary activation energy for the cyclization.

-

Validation: The reaction mixture will typically become thicker as the sodium salt of the product precipitates. Monitor by TLC/LC-MS for the disappearance of the enamine and the appearance of a new, highly polar product spot.

-

-

Hydrolysis and Decarboxylation (Self-Validating Checkpoint 3):

-

Action: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Add 6M HCl to the residue until the pH is ~1-2. Heat the acidic mixture to reflux for 4-6 hours.

-

Causality: The initial product of the cyclization is an ester at the 3-position. Acidic hydrolysis converts this ester to a carboxylic acid. The resulting β-keto acid is unstable at high temperatures and readily undergoes decarboxylation (loss of CO2) to yield the final desired product.

-

Validation: The evolution of CO2 gas will be observed during heating. The reaction is complete when gas evolution ceases.

-

-

Isolation and Purification:

-

Action: Cool the acidic solution in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

-

Causality: The product is typically a stable solid with low solubility in acidic water, allowing for straightforward isolation.

-

Validation: The purity of the final product should be assessed by HPLC and its identity confirmed by 1H NMR, 13C NMR, and Mass Spectrometry. A melting point determination should also be performed and compared to literature values.

-

Section 3: Medicinal Chemistry Applications & SAR

The this compound scaffold has been successfully employed to develop inhibitors for a diverse range of therapeutic targets.

Spectrum of Biological Activity

Derivatives of this core have demonstrated significant potential across multiple therapeutic areas:

-

Oncology: As potent inhibitors of kinases (e.g., mTOR) and other enzymes crucial for cancer cell proliferation like isocitrate dehydrogenase (IDH).[4][10]

-

Infectious Diseases: As antibacterial agents that target bacterial DNA synthesis and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV infections.[11][12][13]

-

Agrochemicals: The trifluoromethylpyridine motif is a key structural element in various active agrochemical ingredients, including herbicides and nematicides, highlighting the scaffold's broader biological relevance.[8]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is paramount for optimizing lead compounds. Systematic modification of the pyridinone core has yielded critical insights into the structural requirements for potent biological activity.

-

N1-Substitution: The substituent on the ring nitrogen is a primary handle for modulating potency, selectivity, and pharmacokinetic properties. For example, in some anti-HBV agents, N-aryl derivatives showed superior activity compared to N-alkyl derivatives.[1][4] This position often projects into solvent-exposed regions of a binding pocket, allowing for the introduction of larger groups to pick up additional interactions or improve properties like solubility.

-

C3- and C5-Positions: These positions are key points for derivatization to enhance target binding and specificity. Small alkyl or polar groups can be introduced to probe the steric and electronic constraints of the target's active site.[11]

-

C4-Hydroxy Group: This group is often a critical hydrogen bond donor/acceptor and a metal-chelating moiety in metalloenzyme inhibitors. Its presence is frequently essential for high-affinity binding.[4]

The following diagram summarizes the key points for SAR exploration on the scaffold.

Caption: Key Structure-Activity Relationship points.

Quantitative SAR Data

To illustrate the impact of structural modifications, consider the following hypothetical data table, which reflects typical observations in lead optimization campaigns for antibacterial agents targeting DNA synthesis.[13]

| Compound ID | R1 (N1-Substituent) | R2 (C3-Substituent) | MIC90 vs. E. coli (µg/mL) |

| 1a | H | H | 64 |

| 1b | Methyl | H | 32 |

| 1c | Cyclopropyl | H | 8 |

| 1d | Phenyl | H | >128 |

| 1e | Cyclopropyl | -CN | 16 |

| 1f | Cyclopropyl | -CONH2 | 4 |

Analysis of Causality:

-

Comparing 1a , 1b , and 1c shows that small, lipophilic alkyl groups at the N1 position improve activity, likely by enhancing cell penetration. The cyclopropyl group provides an optimal balance.

-

The poor activity of the phenyl-substituted analog 1d suggests that a large, bulky group at N1 is detrimental, possibly due to steric hindrance at the target site or poor physicochemical properties.

-

Comparing 1c , 1e , and 1f demonstrates that substitution at the C3 position can further refine activity. While the electron-withdrawing cyano group in 1e is tolerated, the hydrogen-bond-donating amide group in 1f significantly boosts potency, suggesting a key interaction in the binding pocket.

Section 4: Pharmacological and Analytical Considerations

Mechanism of Action: A Case Study in Kinase Inhibition

Many pyridinone derivatives function as ATP-competitive kinase inhibitors.[10] The pyridinone core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of downstream substrates.

Caption: Mechanism of ATP-competitive kinase inhibition.

Pharmacokinetic Profile and Analytical Validation

The ultimate success of a drug candidate depends on its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it. As mentioned, the trifluoromethyl group generally imparts favorable metabolic stability.[6] Early characterization of the PK/PD (pharmacokinetic/pharmacodynamic) relationship is essential to guide lead optimization.[14]

Typical Pharmacokinetic Parameters for Small Molecule Drug Candidates

| Parameter | Typical Target Value (for oral drug) | Description |

| Half-life (t½) | 8 - 12 hours | Time required for the drug concentration in the body to decrease by half. |

| Bioavailability (F%) | > 30% | The fraction of the administered dose that reaches systemic circulation. |

| Clearance (CL) | Low to moderate | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | Moderate | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

This table provides general guidance; specific values depend on the therapeutic indication and dosing regimen.

Protocol: HPLC-UV Method for Purity and Quantification

Accurate analytical methods are the bedrock of trustworthy data. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and universally accessible technique for assessing the purity and concentration of synthesized compounds.[15][16]

Objective: To determine the purity of a synthesized this compound analog.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample dissolved in a 50:50 mixture of Mobile Phase A and B

Step-by-Step Methodology:

-

System Preparation:

-

Action: Purge the HPLC system with fresh mobile phases to remove air bubbles. Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Causality: Proper equilibration ensures a reproducible chromatographic environment and a stable baseline, which is critical for accurate peak integration.

-

-

Sample Preparation:

-

Action: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of the 50:50 solvent mixture to create a 1 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Causality: Filtering removes any particulate matter that could clog the column or instrument tubing, ensuring the longevity of the system and the quality of the chromatogram.

-

-

Chromatographic Run:

-

Action: Inject 5-10 µL of the prepared sample onto the column. Run a gradient elution method. A typical gradient might be:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: Hold at 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: Hold at 5% B (re-equilibration)

-

-

Causality: A gradient method, where the proportion of the organic solvent (Acetonitrile) is increased over time, is effective for separating compounds with a range of polarities. The initial hold ensures the compound binds to the column, and the final hold re-equilibrates the column for the next injection.

-

-

Data Analysis:

-

Action: Monitor the elution at a suitable wavelength (e.g., 254 nm or the compound's λmax). Integrate the peaks in the resulting chromatogram.

-

Causality: The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

Validation: A pure compound should show a single major peak. The method should be validated for key parameters as outlined in the table below.

-

Typical HPLC-UV Method Validation Parameters[15]

| Parameter | Typical Performance Value | Description |

| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between concentration and response. |

| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |

| Precision (%RSD) | < 2% | The degree of agreement among repeated measurements. |

| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified. |

Section 5: Integrated Drug Discovery Workflow

The development of a novel therapeutic agent is a multi-stage process that requires seamless integration of chemistry, biology, and pharmacology. The following workflow illustrates the iterative cycle of design, synthesis, and testing that is central to a successful drug discovery project.

Caption: Iterative workflow in a drug discovery project.

Section 6: Conclusion and Future Horizons

The this compound scaffold stands as a testament to the power of strategic molecular design. Its combination of a versatile, privileged pyridinone core with the potent, property-enhancing trifluoromethyl group provides a robust platform for the discovery of novel therapeutics. We have demonstrated its synthetic accessibility, explored the nuances of its structure-activity relationships, and provided the practical, validated protocols necessary to translate chemical concepts into tangible data.

The future for this scaffold remains bright. Emerging applications in areas like targeted protein degradation (PROTACs) and covalent inhibition, coupled with advancements in synthetic methodologies such as flow chemistry and photocatalysis, will undoubtedly unlock new therapeutic possibilities. As we continue to unravel the complexities of disease biology, scaffolds like this one will remain indispensable tools in the hands of innovative scientists and researchers dedicated to improving human health.

References

-

Uneyama, K., & Nagai, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 271-289. [Link]

-

Cottet, F., & Schlosser, M. (2004). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. European Journal of Organic Chemistry, 2004(16), 327-330. [Link]

-

Ratnikov, M. O., & Doyle, M. P. (2013). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 15(24), 6230-6233. [Link]

-

Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. Pharma Focus Asia. [Link]

-

Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 838036. [Link]

-

Hu, Y., et al. (2017). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. Request PDF on ResearchGate. [Link]

-

Venkatesan, A. M., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(6), 2636-2645. [Link]

-

Reyes, H., Aguirre, G., & Chávez, D. (2013). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2014). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. Request PDF on ResearchGate. [Link]

-

Pérez-Vásquez, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5556. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.com. [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Liederer, B. M., & Borchardt, R. T. (2006). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal, 8(3), E549-E558. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes.com. [Link]

-

Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3348-3352. [Link]

-

Khan, H., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Chemistry, 11, 1157975. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. leapchem.com [leapchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. hovione.com [hovione.com]

A Comprehensive Guide to the Spectroscopic Characterization of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

Introduction

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyridinone, it belongs to a class of molecules known for a wide spectrum of biological activities, including potential applications in cancer immunotherapy and drug discovery.[1][2] The presence of both a hydroxyl group and a highly electronegative trifluoromethyl group imparts unique electronic properties that are critical to its function but also introduce complexity in its structural analysis.

A foundational characteristic of 2-pyridinones is their existence in a tautomeric equilibrium with their 2-hydroxypyridine aromatic isomers.[3] The position of this equilibrium is sensitive to the compound's physical state (solid or solution) and the polarity of the solvent, profoundly influencing its chemical reactivity and spectroscopic signature.[4][5]

This technical guide provides a predictive and methodological framework for the comprehensive spectroscopic characterization of this compound. Rather than merely presenting data, we will delve into the causality behind the expected spectral features and outline robust, self-validating protocols for acquiring and interpreting the data. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of how to confirm the structure and purity of this important molecular scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[6] For a molecule like this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Expert Insights: The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group with profound effects on NMR spectra.[7] Its high electronegativity deshields nearby nuclei, causing their signals to shift downfield (to higher ppm values). Furthermore, the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) couples with neighboring ¹H and ¹³C nuclei, providing invaluable structural information through characteristic splitting patterns.[8]

Predicted ¹H NMR Spectrum

In a suitable deuterated solvent like DMSO-d₆, we anticipate four distinct signals, excluding the solvent and water peaks:

-

N-H Proton: A broad singlet expected at a high chemical shift (>11 ppm), characteristic of an amide/lactam proton. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange.

-

O-H Proton: A second broad singlet, also at a high chemical shift (>10 ppm), for the C4-hydroxyl group. The exact position is highly dependent on concentration, temperature, and solvent.

-

H-3 and H-5 Protons: Two signals in the aromatic/vinylic region (δ 5.5-6.5 ppm). These protons would appear as doublets, coupling to each other across the ring. The proton at the H-5 position, being closer to the electron-withdrawing -CF₃ group, is expected to be further downfield than the H-3 proton.

A deuterium exchange experiment (adding a drop of D₂O to the NMR tube) would confirm the N-H and O-H signals, as they would diminish or disappear due to the exchange of protons for deuterium.[7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct carbon signals:

-

C=O (C-2): The carbonyl carbon will appear significantly downfield, likely in the δ 160-170 ppm range.

-

C-OH (C-4): The carbon bearing the hydroxyl group will also be downfield, anticipated around δ 160-165 ppm.

-

C-CF₃ (C-6): This carbon will be coupled to the three fluorine atoms, resulting in a quartet splitting pattern (¹JCF coupling). It is expected in the δ 145-150 ppm range.

-

C-3 and C-5: These two methine carbons will appear in the δ 95-100 ppm region. Long-range coupling to the fluorine atoms (²JCF, ³JCF) may be observable, causing further splitting or broadening of these signals.

-

-CF₃: The carbon of the trifluoromethyl group itself will be a prominent quartet due to the large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz), appearing around δ 120 ppm.[7]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethyl group. A single signal, a singlet, is expected. Its chemical shift, typically referenced to CFCl₃, will be in the characteristic range for a -CF₃ group attached to an aromatic-like ring.

Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Key Insights |

| ¹H | > 11 | Broad Singlet | N-H | Exchangeable with D₂O |

| ¹H | > 10 | Broad Singlet | O-H | Exchangeable with D₂O |

| ¹H | ~ 6.2 - 6.4 | Doublet | H-5 | Deshielded by adjacent -CF₃ |

| ¹H | ~ 5.8 - 6.0 | Doublet | H-3 | Shielded relative to H-5 |

| ¹³C | ~ 165 | Singlet | C-2 (C=O) | Carbonyl carbon |

| ¹³C | ~ 162 | Singlet | C-4 (C-OH) | |

| ¹³C | ~ 148 | Quartet (¹JCF) | C-6 | Directly attached to -CF₃ |

| ¹³C | ~ 120 | Quartet (¹JCF ≈ 275 Hz) | -CF₃ | Characteristic large coupling |

| ¹³C | ~ 98 | Doublet / Broad | C-5 | May show small ⁿJCF coupling |

| ¹³C | ~ 96 | Doublet / Broad | C-3 | May show small ⁿJCF coupling |

| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ | Confirms trifluoromethyl group |